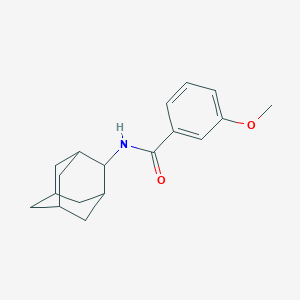
N-(2-adamantyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-adamantyl)-3-methoxybenzamide, also known as Bromantane, is a synthetic compound that belongs to the class of adamantane derivatives. It was first synthesized in the late 1980s in Russia and has since been used as an adaptogen, nootropic, and performance-enhancing drug.
Wirkmechanismus
The exact mechanism of action of N-(2-adamantyl)-3-methoxybenzamide is not fully understood. However, it is believed to work by increasing the levels of dopamine and serotonin in the brain. It also has an effect on the GABAergic system, which is involved in the regulation of anxiety and stress.
Biochemische Und Physiologische Effekte
N-(2-adamantyl)-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. It has also been shown to have an effect on the GABAergic system, which can reduce anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-adamantyl)-3-methoxybenzamide has a number of advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It also has a low toxicity profile, making it safe for use in animal studies. However, its potential therapeutic effects are still being studied, and more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-adamantyl)-3-methoxybenzamide. One area of interest is its potential to treat neurodegenerative disorders such as Parkinson's disease. Another area of interest is its potential to improve cognitive function and memory in healthy individuals. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-(2-adamantyl)-3-methoxybenzamide involves the reaction of 2-aminoadamantane with 3-methoxybenzoyl chloride in the presence of a base. The reaction yields N-(2-adamantyl)-3-methoxybenzamide, which is then purified and crystallized to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-adamantyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic effects. It has been shown to have a positive effect on the central nervous system, improving cognitive function, memory, and attention. It has also been studied for its potential to treat depression, anxiety, and neurodegenerative disorders such as Parkinson's disease.
Eigenschaften
Produktname |
N-(2-adamantyl)-3-methoxybenzamide |
|---|---|
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
N-(2-adamantyl)-3-methoxybenzamide |
InChI |
InChI=1S/C18H23NO2/c1-21-16-4-2-3-13(10-16)18(20)19-17-14-6-11-5-12(8-14)9-15(17)7-11/h2-4,10-12,14-15,17H,5-9H2,1H3,(H,19,20) |
InChI-Schlüssel |
FRJQIYNRZMEPLI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)
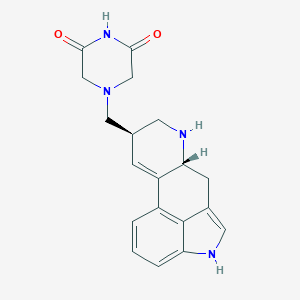
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)
![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)

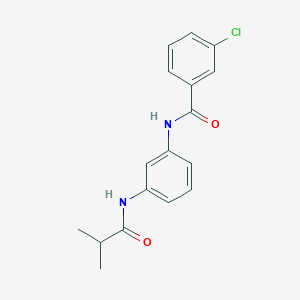
![N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B238760.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)
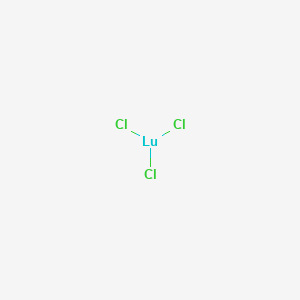
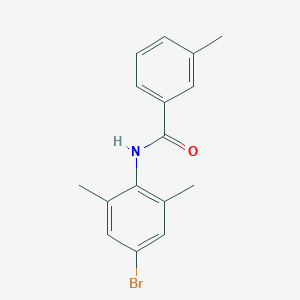
![2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B238769.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B238771.png)